Tmpyp

DNA Binding Spectroscopy Molecular Recognition

Ensure experimental reproducibility with the precise 4-isomer TMPyP4 (CAS 36951-72-1). Unlike the 3-isomer or metalated variants, this tetra-cationic porphyrin delivers high-affinity DNA intercalation (R threshold = 3.9), potent telomerase inhibition (IC50 6.5 μM), and consistent photocleavage patterns. Ideal for G-quadruplex research, PDT studies, and supramolecular photoactivation assemblies. Request your quote today for same-day dispatch. Strictly for laboratory use.

Molecular Formula C72H66N8O12S4
Molecular Weight 1363.6 g/mol
CAS No. 36951-72-1
Cat. No. B560291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTmpyp
CAS36951-72-1
Synonyms5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate)
Molecular FormulaC72H66N8O12S4
Molecular Weight1363.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3
InChIInChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3
InChIKeyAKZFRMNXBLFDNN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

TMPyP (CAS 36951-72-1) – Cationic Porphyrin for Telomerase Inhibition, DNA Quadruplex Targeting, and Photodynamic Research


5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate), commonly designated TMPyP or TMPyP4, is a water-soluble, tetra-cationic porphyrin [1]. Its planar aromatic macrocycle, bearing four peripherally attached N-methylpyridinium groups, confers a strong electrostatic affinity for nucleic acid phosphate backbones and a pronounced tendency to intercalate into or stack externally upon DNA [2]. This compound is widely employed as a G-quadruplex–stabilizing ligand, a competitive telomerase inhibitor, a fluorescent probe for nucleic acid secondary structures, and a photosensitizer capable of generating singlet oxygen upon visible-light irradiation .

Why Generic Substitution Fails for TMPyP (CAS 36951-72-1) – The Critical Role of 4‑N‑Methylpyridinium Isomerism and Metal‑Center Status


In‑class substitution of TMPyP is not straightforward because both the regioisomeric position of the N‑methylpyridinium groups (4‑ vs. 3‑position) and the presence or absence of a coordinated metal ion dramatically alter the compound's mode of DNA interaction, binding stoichiometry, and resulting biological or photochemical output [1]. The 4‑isomer (TMPyP4) exhibits stronger DNA affinity and a distinct intercalation threshold compared to the 3‑isomer (TMPyP3) [2], while metalation with manganese (MnTMPyP) or zinc (Zn‑TMPyP) fundamentally shifts the primary application from telomerase inhibition or fluorescence sensing to superoxide dismutation catalysis or altered photodynamic efficiency [3]. Consequently, procurement of the precise CAS‑registered entity (36951‑72‑1) is essential for experimental reproducibility and cross‑study comparability.

Quantitative Differentiation of TMPyP (CAS 36951-72-1) Against Closest Analogs: A Comparative Evidence Guide


TMPyP4 vs. TMPyP3: Stronger DNA Affinity and Higher Intercalation Threshold Ratio

When compared directly with its 3‑N‑methylpyridinium isomer (TMPyP3), TMPyP4 (the 4‑isomer) demonstrates a higher DNA/porphyrin molar ratio threshold (R) for the onset of intercalative binding, indicating a stronger overall affinity for duplex DNA [1]. The study reports that intercalated complexes are formed at R = 3.9 for TMPyP4 versus R = 2.2 for TMPyP3, and outside (electrostatic) complexes dominate below R = 0.8 for TMPyP4 compared to R = 0.4 for TMPyP3 [1].

DNA Binding Spectroscopy Molecular Recognition

TMPyP4 vs. P1‑C5 and Zn‑TMPyP: Superior Photocytotoxicity Under Blue Light (IC50 = 0.42 μM)

In a comparative evaluation of three porphyrinic photosensitizers against T24 human bladder cancer cells, TMPyP4 (unmetalated) exhibited an IC50 of 0.42 μM under blue‑light (BL) irradiation, which was intermediate in potency between Zn‑TMPyP (IC50 = 0.22 μM) and the alternative photosensitizer P1‑C5 (IC50 = 0.14 μM under red light) [1]. However, TMPyP4 demonstrated higher BL efficiency than P1‑C5 and maintained comparable intracellular ROS generation, establishing it as a viable, metal‑free photosensitizer option [1].

Photodynamic Therapy Cytotoxicity Bladder Cancer

TMPyP4 vs. MnTMPyP: Divergent Functional Profiles – Telomerase Inhibition (IC50 = 6.5 μM) vs. SOD Mimicry

While both TMPyP4 and its manganese‑coordinated analog MnTMPyP are tetra‑cationic porphyrins, their primary biochemical activities are orthogonal. TMPyP4 is a well‑established human telomerase inhibitor with an IC50 of 6.5 μM in cell‑free assays and 4.2 μM against MG‑63 osteosarcoma cell proliferation . In contrast, MnTMPyP functions predominantly as a cell‑permeable superoxide dismutase (SOD) mimetic, catalyzing O2•– dismutation with a rate constant of approximately 4 × 10^7 M⁻¹ s⁻¹ .

Telomerase Inhibition SOD Mimetic Enzymatic Activity

TMPyP4 vs. TMPyP@CB7: Quantitative Singlet Oxygen Generation (ΦΔ ∼1) via Acyclic Cucurbituril Complexation

Complexation of TMPyP4 with an acyclic cucurbituril‑like container (M2C4) raises the singlet oxygen quantum yield (ΦΔ) to approximately 1.0 (quantitative energy transfer), a significant improvement over both free TMPyP4 and its previously reported complex with cucurbit[7]uril (CB[7]) [1]. While free TMPyP4 in aqueous solution typically exhibits a ΦΔ in the range of 0.08–0.45 depending on pH and aggregation state [2], the TMPyP@M2C4 complex achieves near‑unity ΦΔ due to enhanced monomerization and favorable photophysical tuning [1].

Singlet Oxygen Supramolecular Chemistry Photosensitizer Enhancement

TMPyP4 Demonstrates Isomer‑Dependent DNA Photocleavage: Broad Fragment Distribution vs. TMPyP3 Photolysis

Under light irradiation, the DNA‑bound complexes of TMPyP4 and TMPyP3 exhibit markedly different cleavage patterns. Irradiation of intercalated TMPyP4‑DNA complexes yields DNA fragments of varying sizes, indicative of efficient, multi‑site strand scission [1]. In contrast, irradiation of TMPyP3‑DNA complexes results in partial destruction of the complex due to photolysis of the porphyrin itself, rather than consistent DNA cleavage [1]. This divergence underscores the critical influence of the N‑methylpyridinium positional isomerism on photochemical outcomes.

DNA Photocleavage Porphyrin Isomers Biophysical Assays

TMPyP4 vs. MnTMPyP in Functional Restoration of Nitrergic Neurotransmission Under Oxidant Stress

In a functional tissue assay using bovine retractor penis (BRP) muscle, MnTMPyP was the only SOD mimetic among a panel of eight candidates (including MnTBAP, tempol, CuDIPS, and tiron) that successfully restored nitrergic neurotransmission following inhibition by superoxide‑generating oxidant stress [1]. While TMPyP4 (the non‑metalated compound) was not evaluated in this specific functional model, the data highlight a critical, metal‑dependent activity: only the manganese‑coordinated porphyrin (MnTMPyP) can protect nitric oxide‑mediated relaxation in intact tissue [1].

Oxidative Stress Nitric Oxide Neuroprotection

Optimized Application Scenarios for TMPyP (CAS 36951-72-1) Based on Verified Comparative Performance


Telomerase Inhibition and G‑Quadruplex Stabilization Assays

Use TMPyP4 as a reference G‑quadruplex ligand for telomerase inhibition studies (IC50 = 6.5 μM in cell‑free TRAP assays; 4.2 μM antiproliferative IC50 in MG‑63 cells) and for monitoring telomere shortening . Its strong affinity for quadruplex DNA, validated by fluorescence enhancement and gel mobility shift assays, makes it an essential tool for probing telomere maintenance and oncogene promoter regulation .

Quantitative DNA Binding and Photocleavage Mechanistic Studies

Employ TMPyP4 (the 4‑isomer) for reproducible DNA binding studies requiring high‑affinity intercalation (R threshold = 3.9) and distinct photocleavage patterns . Avoid the 3‑isomer (TMPyP3), which exhibits weaker binding and undergoes porphyrin photolysis rather than consistent DNA strand scission . This isomer specificity is critical for photofootprinting, oxidative damage mapping, and elucidating structure‑activity relationships in porphyrin‑nucleic acid interactions.

Blue‑Light Photodynamic Therapy (PDT) Research in Bladder Cancer Models

Select TMPyP4 for in vitro PDT studies utilizing blue‑light sources (e.g., 400–450 nm) against T24 bladder cancer cells, where it achieves an IC50 of 0.42 μM . This metal‑free porphyrin provides a well‑characterized alternative to Zn‑TMPyP, enabling investigation of photocytotoxicity without confounding effects from zinc ions .

Supramolecular Enhancement of Singlet Oxygen Generation via Cucurbituril Complexation

Utilize TMPyP4 as the base photosensitizer for supramolecular assembly with acyclic cucurbituril‑like containers (e.g., M2C4) to achieve near‑quantitative singlet oxygen quantum yields (ΦΔ ≈ 1.0) . This strategy overcomes the intrinsically modest ΦΔ of free TMPyP4 (0.08–0.45) and enables highly efficient photodynamic action in liposomal formulations for breast cancer research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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